molecular formula C11H13N3O3S B14329666 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea CAS No. 104121-69-9

1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea

Cat. No.: B14329666
CAS No.: 104121-69-9
M. Wt: 267.31 g/mol
InChI Key: DATWZEUGZBVFPP-UHFFFAOYSA-N
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Description

1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with methoxy groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Urea Formation: The final step involves the reaction of the methoxylated benzothiazole with methyl isocyanate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the urea moiety to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents like ether or THF.

    Substitution: Halides, amines; in polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea exerts its effects depends on its interaction with molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    1-Methoxy-3-(1,2-benzothiazol-7-yl)-1-methylurea: Lacks the additional methoxy group, which may alter its chemical and biological properties.

    3-(3-Methoxy-1,2-benzothiazol-7-yl)-1-methylurea: Similar structure but without the methoxy group on the urea moiety.

Uniqueness: 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea is unique due to the presence of multiple methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

104121-69-9

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

1-methoxy-3-(3-methoxy-1,2-benzothiazol-7-yl)-1-methylurea

InChI

InChI=1S/C11H13N3O3S/c1-14(17-3)11(15)12-8-6-4-5-7-9(8)18-13-10(7)16-2/h4-6H,1-3H3,(H,12,15)

InChI Key

DATWZEUGZBVFPP-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=CC2=C1SN=C2OC)OC

Origin of Product

United States

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